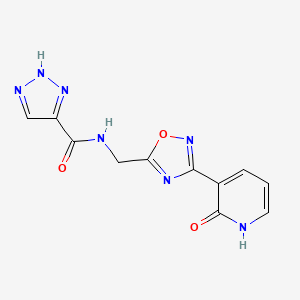
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C11H9N7O3 and its molecular weight is 287.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is one of the core catalytic subunits of Polycomb Repressive Complex 2 (PRC2), which mainly mediates histone H3K27 trimethylation to regulate the expression of tumor suppressor genes .
Mode of Action
The compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, inhibiting its function and leading to a decrease in histone H3K27 trimethylation. This results in the upregulation of previously suppressed genes .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway . EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, the compound reduces H3K27me3 levels, leading to the reactivation of silenced genes .
Pharmacokinetics
Similar compounds have been optimized for oral bioavailability , suggesting that this compound may also be designed for effective absorption and distribution in the body.
Result of Action
The result of the compound’s action is the reactivation of previously silenced genes due to the reduction in H3K27me3 levels . This can lead to changes in cellular functions and potentially inhibit the growth of certain types of cancer cells .
Propriétés
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7O3/c19-10-6(2-1-3-12-10)9-15-8(21-17-9)5-13-11(20)7-4-14-18-16-7/h1-4H,5H2,(H,12,19)(H,13,20)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGVCATZRGTCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)
![2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2489179.png)


![2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2489184.png)
![1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2489185.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)
![2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2489190.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B2489192.png)
![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)

